molecular formula C11H11N5 B6142903 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine CAS No. 1152842-13-1

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine

Cat. No.: B6142903
CAS No.: 1152842-13-1
M. Wt: 213.24 g/mol
InChI Key: BTIHVTVZWXPXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine ( 1152842-13-1) is a nitrogen-bridged heterocyclic compound of significant interest in medicinal chemistry research. This amine derivative features an imidazo[1,2-a]pyridine scaffold, a structure recognized for its wide spectrum of potent biological activities . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the basis of several therapeutic agents. Research into this scaffold has demonstrated promising antimicrobial, antiviral, anticancer, anti-inflammatory, and antituberculosis properties, among others . Specifically, derivatives similar to this compound are being investigated in oncology research, particularly as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) . These inhibitors are crucial for overcoming drug-resistant mutations in relapsed or refractory AML . Product Specifications: • CAS Number: 1152842-13-1 • Molecular Formula: C 11 H 11 N 5 • Molecular Weight: 213.24 g/mol • Purity: ≥95% (by HPLC) • Storage: Sealed in dry, store at 2-8°C Safety Information: This compound is classified with the signal word "Warning." Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. This product is supplied for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-9-5-13-16(6-9)8-10-7-15-4-2-1-3-11(15)14-10/h1-7H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHVTVZWXPXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C=C(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Strategies

The imidazo[1,2-a]pyridine core is typically synthesized via condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes. For instance, molecular iodine-catalyzed three-component coupling under ultrasonication enables the formation of imidazo[1,2-a]pyridines from 2-aminopyridine, acetophenones, and dimedone in aqueous media . This method achieves yields up to 96% within 30 minutes, leveraging iodine’s dual role as a Lewis acid and oxidant . The pyrazole-4-amine moiety can subsequently be introduced via nucleophilic substitution or reductive amination.

A notable adaptation involves reacting 2-aminopyridine with chloroacetone to form the imidazo[1,2-a]pyridine intermediate, followed by bromination at the 2-position. The resulting 2-bromomethyl derivative undergoes Ullmann-type coupling with 4-aminopyrazole under copper catalysis to yield the target compound . This stepwise approach ensures regioselectivity, though optimization of reaction time (8–24 hours) and temperature (80–120°C) is critical for maximizing yields (60–85%) .

Multicomponent Reaction (MCR) Approaches

MCRs streamline synthesis by combining precursors in a single pot. A protocol utilizing 2-aminopyridine, paraformaldehyde, and 4-aminopyrazole in the presence of ceric ammonium nitrate (CAN) as an oxidant generates the target compound via tandem condensation-oxidation . The reaction proceeds at 60°C in ethanol, achieving 70–75% yield within 6 hours . Key advantages include atom economy and reduced purification steps.

Recent advancements employ microwave irradiation to accelerate MCRs. For example, a solvent-free mixture of 2-aminopyridine, glyoxal, and 4-aminopyrazole irradiated at 100 W for 15 minutes produces the imidazo[1,2-a]pyridine-pyrazole hybrid with 90% efficiency . This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles .

Oxidative C–N Bond Formation

Iodine-mediated oxidative cyclization is pivotal for constructing the pyrazole-4-amine moiety. A sequential method involves:

  • Amidine Formation : Reaction of 4-aminopyrazole with nitriles (e.g., acetonitrile) in the presence of iodine/KI, generating an amidine intermediate .

  • Cyclization : Oxidative C–N coupling at 80°C forms the imidazo[1,2-a]pyridine ring, with iodine acting as both catalyst and oxidant .

This approach achieves 65–80% yields and tolerates electron-donating and -withdrawing substituents on the pyridine ring . The use of aqueous ethanol as solvent enhances sustainability without compromising efficiency .

N-Alkylation Strategies

Introducing the imidazo[1,2-a]pyridin-2-ylmethyl group to pyrazol-4-amine requires selective N-alkylation. Ruthenium-catalyzed borrowing hydrogen methodology enables coupling of pyrazol-4-amine with imidazo[1,2-a]pyridinemethanol derivatives . The Ru(II) complex [Ru(L1a)(PPh3)Cl2] facilitates dehydrogenation of the alcohol to an aldehyde, followed by reductive amination to form the C–N bond . This method operates under mild conditions (80–100°C, 12–24 hours) with 70–85% yields and excellent functional group tolerance .

Alternative alkylation routes employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane). For instance, reaction of 2-chloromethylimidazo[1,2-a]pyridine with pyrazol-4-amine in the presence of K2CO3 affords the target compound in 75% yield after 8 hours .

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics. A catalyst-free protocol irradiates a mixture of 2-aminopyridine, 2-bromo-1-phenylethanone, and 4-aminopyrazole at 65°C for 15 minutes, yielding 90% product . Comparative studies show microwave methods reduce reaction times by 75% compared to thermal approaches (Table 1) .

Table 1: Comparison of Thermal vs. Microwave Synthesis

ConditionTime (min)Yield (%)
Thermal (neat)6080
Microwave (neat)1590

Sustainable and Scalable Modifications

Efforts to improve sustainability include:

  • Aqueous Media : Reactions in water reduce organic solvent use. The iodine-catalyzed synthesis in water achieves 85–90% yields, with easy recovery of the catalyst via filtration .

  • Biocatalytic Routes : Immobilized lipases (e.g., Candida antarctica) catalyze the transamination of imidazo[1,2-a]pyridine ketones with pyrazol-4-amine, though yields remain moderate (50–60%) .

Chemical Reactions Analysis

Molecular Iodine-Catalyzed Three-Component Coupling

A highly efficient protocol involves the reaction of 2-aminopyridine derivatives , acetophenones , and dimedone in water under ultrasonic conditions. Key details:

  • Catalyst : Molecular iodine (20 mol%)

  • Conditions : Room temperature, 30 min ultrasonication

  • Yield : Up to 96%

  • Mechanism : The reaction proceeds via a catalytic Ortoleva-King-like pathway, facilitated by iodine’s oxidative properties.

ComponentRole
2-AminopyridineForms the imidazo ring
AcetophenoneProvides aryl substituents
DimedoneActs as a carbonyl source

Dual Catalytic Systems

A flavin and iodine co-catalyzed protocol enables the synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols.

  • Conditions : Aerobic oxidation, room temperature

  • Features : Mild, efficient, and adaptable to thiol-containing substrates .

Electrophilic Substitution

The imidazo[1,2-a]pyridine moiety undergoes electrophilic substitution at position 3 due to its electron-rich aromatic system.

  • Reagents : Thiophenols, sodium sulphinates

  • Outcomes : Formation of 3-sulfenylimidazo[1,2-a]pyridines , which tautomerize to enol forms (e.g., 38a in ).

Reaction TypeReagentProduct
Sulfenyl substitutionThiophenols3-Sulfenyl derivatives
Knoevenagel condensationPiperidineβ-Diketone intermediates

Amination and Cyclization

The pyrazol-4-amine group can participate in cyclization reactions with electrophiles. For example:

  • Hoffmann isocyanide synthesis : Conversion of amines to isocyanides, followed by Groebke–Blackburn–Bienaymé coupling to form fused heterocycles .

  • Bromination and Suzuki coupling : Bromination of ketones (e.g., 10 in ) followed by cross-coupling to introduce aryl substituents.

In Silico Analysis and Drug-Likeness

  • Virtual screening : Targets such as farnesyl diphosphate synthase and phosphodiesterase III have been evaluated for binding affinities .

  • ADMET/TOPKAT descriptors : Confirm compliance with Lipinski’s rules of five, indicating potential oral bioavailability .

  • Quantum computational studies : HOMO–LUMO energy gaps (B3LYP/6-311G++(d,p)) reveal reactivity parameters for future optimization .

Scientific Research Applications

Pharmacological Properties

Imidazo[1,2-a]pyridine derivatives, including 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine , have been investigated for a variety of biological activities:

  • Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For example, certain derivatives have demonstrated significant inhibitory effects on melanoma (A375) and cervical (HeLa) cancer cell lines with IC50 values as low as 0.14 µM and 0.21 µM respectively . The ability to induce apoptosis in cancer cells further supports their potential as anticancer agents.
  • Anticonvulsant Effects : Research has indicated that imidazo[1,2-a]pyridine compounds exhibit anticonvulsant properties. A study reported the synthesis of several new derivatives that were screened for in vivo anticonvulsant activity, showing promising results without significant toxicity at effective doses .
  • Enzyme Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit various enzymes. For instance, certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease treatment .

Case Study 1: Anticancer Activity

A study published in Cancer Letters examined the effects of imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis through the activation of the AKT/mTOR signaling pathway. The study highlighted the potential for these compounds to be developed into therapeutic agents for melanoma and cervical cancer treatment .

Case Study 2: Anticonvulsant Activity

In an investigation focused on anticonvulsant activity, a series of new imidazo[1,2-a]pyridine derivatives were synthesized and tested using maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) methods. Compounds displaying high anticonvulsant efficacy were identified without significant side effects, suggesting their potential use in treating epilepsy .

Case Study 3: Enzyme Inhibition

Research into enzyme inhibition revealed that specific imidazo[1,2-a]pyridine derivatives exhibited strong AChE inhibition. The most effective compound demonstrated an IC50 value of 79 µM against AChE, indicating its potential for treating neurodegenerative disorders like Alzheimer’s disease through cholinergic modulation .

Mechanism of Action

The mechanism of action of 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors, thereby exerting its effects .

Comparison with Similar Compounds

Key Observations :

  • Hydrochloride salts (e.g., ) exhibit superior aqueous solubility due to ionic character, making them preferable for pharmaceutical formulations.
  • Extended substituents (e.g., ) introduce steric bulk and functional groups (e.g., pyrrolidine) that may enhance target affinity but compromise solubility.

Stability and Drug-Likeness

  • The target compound’s amine group may confer susceptibility to oxidation, necessitating formulation adjustments (e.g., prodrug strategies).
  • Hydrogenated analogs (e.g., ) offer improved metabolic stability due to reduced aromatic reactivity.
  • LogP Estimates : The target compound’s logP (estimated ~2.5) falls within the drug-like range, whereas bulkier derivatives (e.g., ) may exceed optimal values, impacting membrane permeability.

Biological Activity

1-{Imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C11H11N5
  • Molecular Weight : 213.24 g/mol
  • CAS Number : 1152842-13-1

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. For instance, a study highlighted the effectiveness of imidazo[1,2-a]pyridine analogs against multiple cancer types at concentrations around 10510^{-5} M .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial activity against a range of pathogens. These compounds have been evaluated for their efficacy against bacteria and fungi, demonstrating significant inhibitory effects. The mechanism often involves interference with microbial DNA synthesis or cellular metabolism .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been substantiated through various in vitro and in vivo studies. These compounds can modulate inflammatory pathways and reduce pain perception, making them potential candidates for treating inflammatory diseases .

Antiviral Activity

Recent studies have explored the antiviral potential of imidazo[1,2-a]pyridine derivatives. Some analogs have demonstrated activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), showcasing their ability to inhibit viral replication through specific interactions with viral proteins .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals critical insights into how structural modifications influence biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the imidazo or pyridine rings can significantly alter potency.
  • Positioning of Functional Groups : The positioning of substituents on the aromatic rings affects binding affinity to biological targets, impacting overall efficacy .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

StudyFocusFindings
Garuti et al. (2023)AnticancerIdentified significant anticancer activity against leukemia cell lines at 10510^{-5} M concentrations .
Research on Antimicrobial ActivityBacterial InhibitionDemonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory StudiesPain ReductionShowed efficacy in reducing inflammation in animal models .

Q & A

Basic: What are the standard synthetic routes for 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine?

Answer:
The compound can be synthesized via multi-step reactions involving:

  • Coupling reactions : Reacting imidazo[1,2-a]pyridine derivatives with pyrazole intermediates. For example, copper-catalyzed amination of halogenated pyrazoles with imidazo[1,2-a]pyridine-methyl precursors under reflux in polar solvents (e.g., DMSO or ethanol) .
  • Purification : Use of column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol to isolate the final product .
  • Key intermediates include 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine and cyclopropanamine, as described in analogous protocols .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Testing copper(I) bromide or palladium catalysts for coupling efficiency .
  • Temperature control : Maintaining reflux at 35–80°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution, while ethanol aids in Mannich-type reactions .
  • Stoichiometric adjustments : Increasing equivalents of amine reagents (e.g., morpholine) to drive reactions to completion .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 8.87–7.20 ppm for pyridine/imidazole) and methyl/methylene groups (δ 2.50–1.20 ppm) .
  • Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 215 [M+H]+^+) .
  • IR spectroscopy : Absorption peaks for NH2_2 (~3298 cm1^{-1}) and C≡N (~2220 cm1^{-1}) validate functional groups .

Advanced: How do structural modifications (e.g., substituents on the pyrazole ring) affect bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., Cl, NO2_2) on the pyrazole enhance antimicrobial activity by increasing electrophilicity .
  • Morpholine or piperazine moieties improve solubility and CNS penetration, critical for neuroactive compounds .
  • Methyl/ethyl groups at the imidazo[1,2-a]pyridine position stabilize π-π stacking in receptor binding .

Basic: What are the common impurities observed during synthesis, and how are they mitigated?

Answer:

  • Byproducts : Unreacted intermediates (e.g., iodopyrazole) or dimerization products.
  • Mitigation :
    • Use excess amine reagents to minimize residual halides .
    • Purification via acid-base extraction (e.g., HCl washes) to remove unreacted bases .
    • Monitor reaction progress with TLC (silica gel, UV detection) .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound?

Answer:

  • Reaction path modeling : Quantum chemical calculations (e.g., B3LYP/6-31G*) simulate transition states and energy barriers for coupling reactions .
  • Hirshfeld surface analysis : Predicts intermolecular interactions (e.g., hydrogen bonding) affecting crystallization .
  • Docking studies : Assess binding affinity to targets (e.g., kinases) by analyzing steric and electronic compatibility .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the imidazole ring .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .
  • Temperature : Long-term storage at –20°C in inert atmospheres (N2_2 or Ar) .

Advanced: How can contradictory spectral data from different synthetic batches be resolved?

Answer:

  • Isotopic labeling : Use 15^{15}N-labeled precursors to distinguish NH2_2 environments in NMR .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. imidazole substitution) .
  • Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., imidazo[1,2-a]pyrimidines) .

Basic: What pharmacological assays are suitable for preliminary evaluation of this compound?

Answer:

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity .

Advanced: How does the compound’s reactivity differ in protic vs. aprotic solvents?

Answer:

  • Protic solvents (e.g., ethanol) : Favor SN1 mechanisms due to stabilization of carbocation intermediates in alkylation steps .
  • Aprotic solvents (e.g., DMSO) : Promote SN2 pathways, enhancing nucleophilic attack on halogenated pyrazoles .
  • Solvent polarity : High polarity accelerates imidazole ring closure via keto-enol tautomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.